3-(3-Fluorophenyl)-4-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluorophenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids. This compound is characterized by the presence of two fluorine atoms attached to a benzene ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-4-fluorobenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using high-purity starting materials, efficient catalysts, and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluorophenyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
3-(3-Fluorophenyl)-4-fluorobenzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-(3-Fluorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluorophenylacetic acid
- 4-Fluorophenylacetic acid
- 3-Fluorophenylboronic acid
Uniqueness
3-(3-Fluorophenyl)-4-fluorobenzoic acid is unique due to the presence of two fluorine atoms on the benzene ring, which significantly alters its chemical reactivity and biological activity compared to similar compounds. This dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Biologische Aktivität
3-(3-Fluorophenyl)-4-fluorobenzoic acid is a fluorinated aromatic carboxylic acid that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by two fluorine substituents on a benzene ring, which enhances its lipophilicity and reactivity. The presence of these fluorine atoms significantly influences the compound's interaction with biological targets, making it a subject of interest in drug design and development.
Synthesis
The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction , a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:
- Catalyst : Palladium
- Base : Potassium carbonate
- Solvent : Toluene or ethanol
- Temperature : 80°C to 120°C
This method allows for the efficient production of the compound with high yield and purity, suitable for further biological evaluations.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various biological macromolecules. The fluorine atoms enhance the compound's capacity to form strong hydrogen bonds, influencing protein-ligand interactions and potentially leading to therapeutic effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives of fluorinated benzoic acids, including this compound. The compound has shown promising results against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating effective antibacterial activity. For instance, it exhibited significant inhibition against Acinetobacter baumannii, a pathogen known for its resistance to multiple drugs .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | <50 | Acinetobacter baumannii |
Other Fluorinated Derivatives | Varies | Various Gram-positive/negative bacteria |
Cytotoxicity Studies
In cytotoxicity evaluations against human cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer), this compound demonstrated low toxicity profiles at concentrations above 100 µM, suggesting a favorable safety margin for therapeutic applications .
Case Studies
- Enzyme Inhibition : A study investigated the compound's role in inhibiting specific enzymes involved in inflammatory pathways. The results indicated that it could effectively reduce enzyme activity, suggesting potential anti-inflammatory properties.
- Protein-Ligand Interactions : Molecular docking studies have shown that this compound binds effectively to target proteins, which may lead to the development of selective inhibitors for therapeutic applications in cancer treatment.
Eigenschaften
IUPAC Name |
4-fluoro-3-(3-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-3-1-2-8(6-10)11-7-9(13(16)17)4-5-12(11)15/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVPUUPVPKVUQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673355 |
Source
|
Record name | 3',6-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214363-82-2 |
Source
|
Record name | 3',6-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.